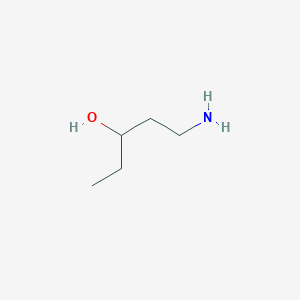

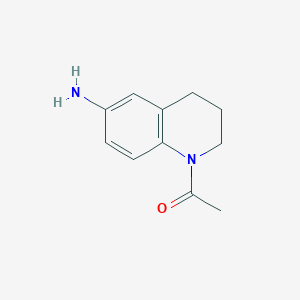

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a chemical compound with the formula C11H14N2O. Its molecular weight is 190.24 .

Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not provided in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A new synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed using 2-aminophenyl-ethanone, leading to high purity products through a cyclization process (Ma Wenpeng et al., 2014).

- Innovative synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, starting from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, has led to compounds with significant antibacterial and antifungal properties (L. Jyothish Kumar & V. Vijayakumar, 2017).

- Research into novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) derivatives has provided insights into their electronic structure, absorption spectra, and potential nonlinear optical properties (S. A. Halim & M. Ibrahim, 2017).

Biological Applications

- The synthesis of 3-heteroarylthioquinoline derivatives, including the application of 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone, has been investigated for antituberculosis and cytotoxicity studies, demonstrating promising activities against Mycobacterium tuberculosis (Selvam Chitra et al., 2011).

- A study on 3-hydroxyquinolin-4(1H)-one derivatives, synthesized from primary and secondary amines, has shown potential cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents (Jasna Kadrić et al., 2014).

- In the field of pain management, 8-methoxytetrahydroisoquinoline derivatives have been identified as novel orally active N-type calcium channel blockers, offering potential therapeutic benefits for neuropathic pain without CYP inhibition liability (Takashi Ogiyama et al., 2015).

Advanced Material Research

- Novel 1,4-benzoxazepin-2-one derivatives have been synthesized through an efficient, catalyst-free method in water, demonstrating potential applications in material science (F. Khaleghi et al., 2011).

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire .

Propriétés

IUPAC Name |

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORCSTVWTCFCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434864 |

Source

|

| Record name | 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | |

CAS RN |

27392-71-8 |

Source

|

| Record name | 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.